The synthesis of TAS3681 involves complex organic chemistry techniques aimed at creating a small molecule that effectively targets androgen receptors. Although specific synthetic pathways have not been disclosed in the available literature, it is known that the compound exhibits high potency and selectivity for androgen receptors. The synthesis likely involves multiple steps including functionalization of aromatic rings and incorporation of nitrogen-containing moieties to enhance receptor binding and activity.
TAS3681 has the molecular formula C26H24N4O2. Its structure features a complex arrangement conducive to its function as an antagonist of the androgen receptor. The specific three-dimensional conformation allows for effective binding to the androgen receptor, thereby inhibiting its activity. The detailed structural data may reveal insights into its interaction with various receptor variants, particularly those associated with drug resistance in prostate cancer .
TAS3681 undergoes several chemical interactions within biological systems, primarily involving its binding to the androgen receptor. Upon administration, it binds to both full-length androgen receptors and splice variants such as AR-V7, leading to a downregulation of these proteins. This action effectively disrupts the signaling pathways that promote tumor growth and survival in androgen-dependent prostate cancer cells . The compound's ability to block mutant forms of the androgen receptor further highlights its potential in overcoming resistance mechanisms associated with other therapies .
The mechanism by which TAS3681 exerts its therapeutic effects involves two primary actions: pure antagonism and downregulation of androgen receptors. By binding to the receptor without activating it, TAS3681 prevents the receptor from mediating gene expression that promotes tumor growth. Additionally, it facilitates the degradation of both full-length androgen receptors and splice variants, thereby reducing their levels in cancerous tissues . This dual action is crucial for combating resistance seen with other androgen receptor signaling inhibitors.
TAS3681 (chemical name: 2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]benzonitrile; CAS: 1831085-48-3) binds the AR ligand-binding domain (LBD) with high specificity and affinity, functioning as a pure antagonist devoid of partial agonist activity [1] [7]. Its molecular structure features a pyridopyrimidine core with critical substitutions enabling superior LBD interactions compared to earlier AR antagonists like enzalutamide. Specifically:
Table 1: Binding Affinity and Functional Antagonism of TAS3681 vs. Enzalutamide
Property | TAS3681 | Enzalutamide | Assay System |
---|---|---|---|
Ki Wild-Type AR (nM) | 7.39 | 36.2* | Competitive Binding Assay |
Ki AR T878A Mutant (nM) | 23.8 | 12.5* | Competitive Binding Assay |
IC50 AR Transactivation (nM - COS-7) | 52.7 | 87.5* | PSA Promoter-Driven Luciferase |
IC50 AR Transactivation (nM - VCaP) | 60.9 | 120.3* | PSA Promoter-Driven Luciferase |
Pure Antagonist Activity | Yes | No (Partial Agonist for some mutants) | Cell Proliferation (LNCaP, VCaP) |
*Representative literature values for comparison. Data adapted from [1] [7].
Beyond simple LBD blockade, TAS3681 disrupts the AR signaling axis at a critical upstream step: nuclear translocation. In enzalutamide-resistant CRPC cell lines (e.g., SAS MDV No. 3-14) and AR-overexpressing models (e.g., VCaP), TAS3681 treatment induces cytoplasmic sequestration of AR-Full Length (AR-FL). This occurs via two interconnected mechanisms:
Consequently, TAS3681 effectively suppresses AR occupancy on androgen response elements (AREs) within the promoters of target genes like PSA (KLK3), TMPRSS2, and UBE2C. Chromatin immunoprecipitation (ChIP) assays in VCaP and enzalutamide-resistant cells demonstrate a dose-dependent reduction in AR binding to the PSA enhancer following TAS3681 treatment, significantly exceeding the effect of enzalutamide in resistant models [1] [5]. This directly translates to potent inhibition of AR-driven transcription and proliferation, even in CRPC cells exhibiting high basal AR expression and signaling.
Table 2: Effect of TAS3681 on AR Nuclear Translocation and Transcriptional Activity in CRPC Models
Cell Line Model | Resistance Profile | TAS3681 Effect on Nuclear AR (% Reduction) | TAS3681 Effect on PSA mRNA (% Reduction) | Enzalutamide Effect (Comparative) |
---|---|---|---|---|
VCaP | AR Overexpression | >80% (400 nM) | >90% (400 nM) | Minimal Reduction |
SAS MDV No. 3-14 | Enzalutamide-Resistant | >75% (400 nM) | >85% (400 nM) | No Significant Effect |
LNCaP (WT AR) | None (Androgen Sensitive) | >90% (100 nM) | >95% (100 nM) | >80% Reduction |
LNCaP F877L AR Stable | Enzalutamide-Resistant | >70% (400 nM) | >80% (400 nM) | Agonist Activity (Stimulates Growth) |
Data representative of results from [1] [5].
A defining feature of TAS3681 is its ability to downregulate both AR-FL and constitutively active AR Splice Variants (AR-Vs), particularly AR-V7, addressing a major limitation of existing ARSIs which primarily target the LBD absent in AR-Vs [1] [5] [9]. This downregulation occurs primarily at the protein level through a novel mechanism:
This dual action – reducing variant protein levels and directly inhibiting their residual transcriptional function – translates to significant anti-tumor efficacy in vivo. In AR-V7-positive enzalutamide-resistant SAS MDV No. 3-14 xenograft models, oral administration of TAS3681 (15-22.5 mg/kg BID) induced potent tumor regression (>70% reduction in tumor volume), correlating with >80% reduction in intratumoral AR-FL and AR-V7 protein levels, as confirmed by Western blotting and immunohistochemistry [1] [5].
A critical advantage of TAS3681 is its retained activity against AR mutations that confer resistance to clinically used second-generation ARSIs. Functional characterization in engineered cell lines and patient-derived models reveals:
The structural basis for TAS3681's resilience against these mutations lies in its distinct binding mode within the LBD. Its interactions involve residues less commonly mutated (e.g., Leu-704, Asn-705, Trp-741, Arg-752) and are less disrupted by mutations like F877L or T878A compared to enzalutamide or darolutamide, which rely more heavily on interactions with residues 877 and 878 [1] [4].
Table 3: TAS3681 Activity Against AR Mutants Conferring Resistance to 2nd Gen ARSIs
AR Mutation | Confers Resistance To | TAS3681 Effect (Transcriptional Suppression) | Comparative Enzalutamide Effect | Comparative Darolutamide Effect |
---|---|---|---|---|
F877L | Enzalutamide, Apalutamide | >90% Inhibition (Pure Antagonist) | Agonist Activity | Antagonist |
T878A | Bicalutamide | >85% Inhibition | Partial Agonist | Antagonist |
F877L/T878A | Enzalutamide, Apalutamide | >85% Inhibition (Pure Antagonist) | Agonist Activity | Partial Agonist/Weak Antagonist |
H875Y/T878A | Darolutamide | >80% Inhibition | Variable | Agonist/Weak Antagonist |
V716M | Darolutamide | >90% Inhibition | Antagonist | Weak Antagonist/Partial Agonist |
H875Y | Darolutamide | >85% Inhibition | Antagonist | Weak Antagonist |
Data based on AR transactivation reporter assays (e.g., MMTV-luc, PSA-luc) in transfected cell models (e.g., COS-7, HEK293) and proliferation assays in mutant AR-expressing LNCaP cells [1] [3] [7]. Concentration used typically 100-400 nM TAS3681.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1